1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
Description
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C9H10F2O4 and a molecular weight of 220.17 g/mol . This compound is characterized by its spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms and two carboxyl groups attached .
Properties
IUPAC Name |
2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMPNRBPWSNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The spirocyclic structure also contributes to the compound’s unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-(methoxycarbonyl)cyclopropane-5-carboxylic acid: Similar structure but lacks the spirocyclic hexane ring.
1,1-Difluoro-2-(methoxycarbonyl)cyclohexane-5-carboxylic acid: Similar structure but lacks the spirocyclic cyclopropane ring.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Biological Activity
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula CHFO and a molecular weight of 220.17 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its distinct chemical properties. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 220.17 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 0.75 |
| Polar Surface Area | 64 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups. The fluorine atoms and carboxyl groups enhance its reactivity and affinity for biological molecules, which can influence enzymatic pathways and cellular processes.
Enzyme Inhibition Studies
Research indicates that this compound can serve as a probe for investigating enzyme mechanisms, particularly those involving fluorinated substrates. Its unique structure allows it to mimic natural substrates, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Preliminary studies have suggested that derivatives of spirocyclic compounds exhibit antimicrobial properties. While specific data on 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is limited, compounds with similar structures have shown effectiveness against various bacterial strains.
Case Study 1: Enzyme Interaction
A study demonstrated that fluorinated compounds similar to 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can significantly alter the kinetics of enzyme-catalyzed reactions. The presence of fluorine enhances binding affinity, leading to increased inhibition rates in target enzymes such as aldose reductase.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, several spirocyclic compounds were tested for their antimicrobial activity against E. coli and Staphylococcus aureus. Compounds with similar spiro structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting potential for further development as antimicrobial agents.
Comparison with Similar Compounds
The biological activity of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can be compared with other fluorinated compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,1-Difluoro-2-(methoxycarbonyl)cyclopropane-5-carboxylic acid | Cyclopropane-based | Moderate enzyme inhibition |
| 1,1-Difluoro-2-(methoxycarbonyl)cyclohexane-5-carboxylic acid | Cyclohexane-based | Antimicrobial properties observed |
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -150 to -200 ppm for CF₂ groups).
- ¹H/¹³C NMR : Resolves spirocyclic stereochemistry and substituent effects (e.g., methoxycarbonyl protons at δ ~3.7 ppm).
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions. Use SHELX programs for refinement, particularly for pseudosymmetry common in spiro compounds .
- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.
How can computational chemistry methods aid in understanding the compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., fluorination energetics) and transition states.
- Molecular Dynamics (MD) : Simulates solvent effects on spirocyclic ring stability.
- Docking Studies : Evaluates potential biological interactions by modeling binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
Data Interpretation : Compare computed NMR shifts (GIAO method) with experimental data to validate structural models .
What strategies resolve contradictions in crystallographic data for spirocyclic compounds?
Q. Advanced
- Pseudosymmetry Handling : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities caused by near-symmetry.
- Hydrogen Bond Analysis : Identify intramolecular O-H⋯O bonds (common in carboxylic acids) that may distort packing, leading to polymorphism. Refine disorder with PART/SUMP instructions .
- Validation Tools : Employ PLATON’s ADDSYM to detect missed symmetry operations.
How do stereochemical challenges in spirocyclic systems impact synthetic outcomes?
Q. Advanced
- Diastereomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) or crystallization in polar solvents (e.g., ethanol/water mixtures).
- Stereoelectronic Effects : Fluorine’s electronegativity alters ring strain and reaction pathways. Monitor via variable-temperature NMR to detect conformational flipping .
What role do hydrogen bonding and crystal packing play in the compound’s stability?
Q. Advanced
- Intramolecular Bonds : The carboxylic acid group may form short O-H⋯O bonds with the methoxycarbonyl oxygen, stabilizing the molecule but complicating crystallization.
- Polymorphism : Competing packing motifs (e.g., dimeric vs. chain arrangements) can lead to multiple crystal forms. Use solvent screening (e.g., DMF vs. THF) to isolate stable polymorphs .
How do fluorine substituents influence the compound’s chemical reactivity?
Q. Advanced
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., ester hydrolysis).
- Steric Shielding : The CF₂ group protects the spirocyclic core from ring-opening reactions. Quantify via Hammett σ constants to predict substituent effects .
What methods optimize solubility and purification of this hydrophobic compound?
Q. Basic
- Solvent Selection : Use DMSO or DMF for dissolution; precipitate via water addition.
- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
- Recrystallization : Employ mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal purity .
How can researchers design pharmacological profiling studies for this compound?
Q. Advanced
- In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorometric assays.
- ADME/Tox Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells).
- SAR Studies : Modify the methoxycarbonyl group to evaluate bioactivity trends .
What green chemistry approaches minimize waste in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
